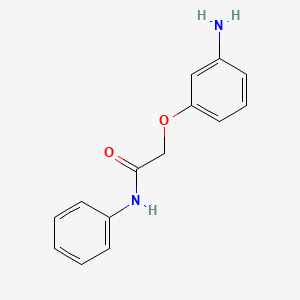

2-(3-aminophenoxy)-N-phenylacetamide

描述

2-(3-aminophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenoxy group attached to an acetamide moiety, with a phenyl group linked to the nitrogen atom of the acetamide

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenoxy)-N-phenylacetamide typically involves the reaction of 3-aminophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenylacetyl ester, which subsequently undergoes nucleophilic substitution by the amino group of 3-aminophenol to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(3-aminophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

科学研究应用

Antibacterial Activity

Recent studies have highlighted the potential of 2-(3-aminophenoxy)-N-phenylacetamide derivatives as antibacterial agents. These compounds have been evaluated for their inhibitory effects against thymidylate kinase (TMK) in Staphylococcus aureus, a critical target for developing new antibacterial therapies. Molecular docking studies indicate that these compounds exhibit strong binding affinities with TMK, suggesting their viability as inhibitors to combat bacterial resistance .

Molecular Docking Studies

In a study focusing on various benzylidene acetamides, including derivatives of this compound, researchers reported promising glide scores and binding interactions with key amino acids in the TMK enzyme. The study utilized molecular dynamics simulations to confirm the stability of these interactions, indicating potential for further development into effective antibacterial agents .

Synthesis of Polyimides

The compound has been utilized as a precursor in the synthesis of unsymmetrical polyimides. These polyimides are characterized by their high thermal stability and mechanical properties. A series of experiments demonstrated that polyimides derived from this compound exhibited lower viscosity compared to those derived from symmetrical diamines, enhancing their processability .

Properties of Polyimides:

| Property | Value Range |

|---|---|

| Glass Transition Temperature | 249–332 °C |

| Thermal Stability | 505–546 °C (air) |

| Tensile Strength | 82.1–121.3 MPa |

| Elongation at Break | 5.33–9.81% |

| Dielectric Constant | 3.08–3.62 at 10 kHz |

These characteristics make polyimides suitable for applications in electronics and high-performance materials.

Synthetic Intermediates

This compound serves as a crucial synthetic intermediate in the preparation of various heterocycles and pharmaceutical compounds. Its derivatives are involved in the synthesis of azo compounds and other complex organic molecules, which are essential in drug development and dye manufacturing .

Case Study: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of benzylidene acetamides, including this compound, revealed that these compounds demonstrated significant activity against Gram-positive bacteria, with IC50 values indicating potent inhibition . This study underscores the potential for these compounds to be developed into new therapeutic agents targeting resistant bacterial strains.

Case Study: Polymer Development

Research on the development of polyimides from this compound highlighted its role in enhancing the mechanical properties and thermal stability of the resulting materials. The ability to tailor these properties through chemical modification opens avenues for creating advanced materials for specific applications in aerospace and electronics .

作用机制

The mechanism of action of 2-(3-aminophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Similar Compounds

- 2-(3-aminophenoxy)-N-methylacetamide

- 2-(3-aminophenoxy)-N-ethylacetamide

- 2-(3-aminophenoxy)-N-propylacetamide

Uniqueness

2-(3-aminophenoxy)-N-phenylacetamide is unique due to the presence of the phenyl group, which can enhance its hydrophobic interactions and binding affinity with molecular targets. This distinguishes it from similar compounds with alkyl groups, which may have different physicochemical properties and biological activities.

生物活性

2-(3-Aminophenoxy)-N-phenylacetamide, also known by its CAS number 92906-39-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenylacetamide backbone with an amino group and a phenoxy substituent. This structural arrangement contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and inflammation.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. In vitro tests demonstrate its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other known antibacterial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Experimental models indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity positions it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study investigated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.

-

Anti-inflammatory Mechanism :

- In a controlled experiment using murine models, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that the compound may modulate the immune response effectively.

-

Cytotoxicity Profile :

- Cytotoxicity assays performed on human cancer cell lines revealed that this compound has a selective cytotoxic effect, with IC50 values indicating significant toxicity at higher concentrations (IC50 values ranging from 100 to 250 µM).

Tables of Key Findings

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) |

|---|---|---|

| Antibacterial Activity | Staphylococcus aureus | 10 - 50 |

| Antibacterial Activity | Escherichia coli | 15 - 40 |

| Cytotoxicity | NIH/3T3 Cell Line | 148.26 - 187.66 |

| Anti-inflammatory Effect | Murine Model (TNF-alpha) | Significant reduction |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-aminophenoxy)-N-phenylacetamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted phenols can react with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometry (e.g., 1.5 equivalents of NaN₃ for azide substitutions) to improve yields . Post-reaction purification via crystallization (ethanol) or column chromatography ensures purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the aminophenoxy group (δ 6.5–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methyl groups) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O amide), and 1240 cm⁻¹ (C-O ether linkage) .

- Single-crystal XRD : Resolves intramolecular hydrogen bonding (e.g., N-H···O) and confirms planar geometry of the acetamide group .

Q. How can the purity of this compound be validated for downstream applications?

Use a combination of:

- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Elemental analysis (C, H, N) to verify stoichiometry .

- Melting point consistency (compare with literature values, e.g., 240°C for related derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., TRPM4 ion channels) identifies critical interactions, such as hydrogen bonding with the acetamide carbonyl or hydrophobic contacts with the phenyl ring . QSAR models optimize substituents on the phenyl ring to improve binding affinity (e.g., electron-withdrawing groups at the 4-position) . MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Use standardized protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to validate IC₅₀ values .

- Metabolic stability tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., via CYP450 enzymes) that may skew in vivo results .

- Structural analogs : Compare activity of derivatives (e.g., triazole or morpholino substitutions) to isolate pharmacophoric groups .

Q. How can synthetic byproducts be minimized during scale-up?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the acetamide group) by controlling residence time and temperature .

- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole derivatives .

- In-line analytics : PAT tools (e.g., Raman spectroscopy) monitor intermediate formation in real time .

Q. What are the challenges in evaluating the environmental impact of this compound?

- Degradation studies : Use HPLC-MS/MS to track persistence in water under UV light or microbial action .

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

- QSAR models : Predict bioaccumulation potential (log P ~1.8) and prioritize derivatives with lower environmental risk .

Q. Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of advanced derivatives?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h for condensation steps) and improves yields by 15–20% .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amine group to prevent side reactions during functionalization .

Q. What precautions are critical for handling this compound in the lab?

属性

IUPAC Name |

2-(3-aminophenoxy)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKALNOCJIYBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280152 | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92906-39-3 | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92906-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。